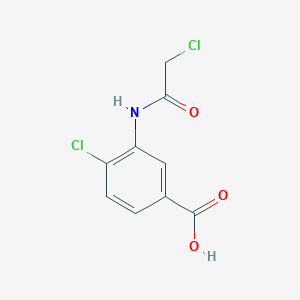

4-chloro-3-(2-chloroacetamido)benzoic acid

Übersicht

Beschreibung

4-chloro-3-(2-chloroacetamido)benzoic acid (4-Cl-3-CAB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and organic solvents. 4-Cl-3-CAB has a wide range of applications in the field of synthetic organic chemistry, due to its unique reactivity and versatile reactivity with other compounds. In addition, 4-Cl-3-CAB is used in various biochemical and physiological studies, due to its ability to modulate the activity of enzymes and other proteins.

Wirkmechanismus

4-chloro-3-(2-chloroacetamido)benzoic acid acts as an inhibitor of enzymes and other proteins by binding to their active sites and preventing them from performing their normal functions. The binding of 4-chloro-3-(2-chloroacetamido)benzoic acid to the active site of an enzyme or other protein can result in a decrease in the activity of the enzyme or protein.

Biochemical and Physiological Effects

4-chloro-3-(2-chloroacetamido)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid has been shown to inhibit the activity of various hormones, including cortisol, testosterone, and growth hormone.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-3-(2-chloroacetamido)benzoic acid has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid is relatively stable and can be stored in a dry, cool place for long periods of time without significant degradation. However, 4-chloro-3-(2-chloroacetamido)benzoic acid is a relatively strong acid and can be corrosive to certain materials, such as plastics and glass.

Zukünftige Richtungen

The use of 4-chloro-3-(2-chloroacetamido)benzoic acid in scientific research is expected to continue to grow in the future. Possible future directions include the use of 4-chloro-3-(2-chloroacetamido)benzoic acid in the development of new drugs, the study of protein-protein interactions, and the study of enzyme activities. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid may be used to study the effects of various drugs on the activity of enzymes and other proteins. Finally, 4-chloro-3-(2-chloroacetamido)benzoic acid may be used in the development of new diagnostic tests for diseases, such as cancer and diabetes.

Synthesemethoden

4-chloro-3-(2-chloroacetamido)benzoic acid is synthesized by the reaction of 4-chlorobenzoic acid with 2-chloroacetamide in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 80-100 °C. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95-99%.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-(2-chloroacetamido)benzoic acid is used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and the development of new drugs. It has been used to study the activity of enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-chloro-3-(2-chloroacetamido)benzoic acid has been used to study the effects of various drugs on the activity of enzymes and other proteins.

Eigenschaften

IUPAC Name |

4-chloro-3-[(2-chloroacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(9(14)15)1-2-6(7)11/h1-3H,4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNMKYGPZOUVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250265 | |

| Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(2-chloroacetamido)benzoic acid | |

CAS RN |

147149-56-2 | |

| Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147149-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)

![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)

![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)

![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)

![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)

![11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6143153.png)

![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)